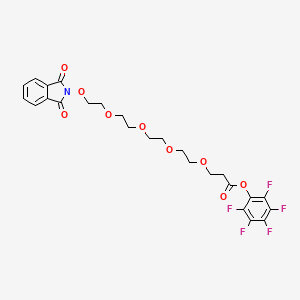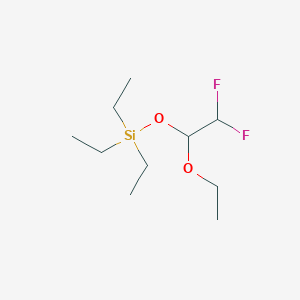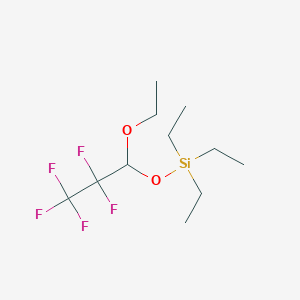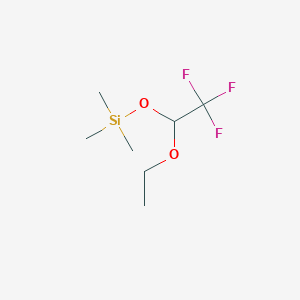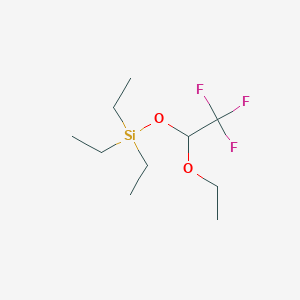
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane
概要
説明
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a chemical compound with the molecular formula C10H21F3O2Si. It is characterized by its unique structure, which includes a silicon atom bonded to three ethyl groups and a trifluoroethoxy group attached to an ethoxy group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane typically involves the reaction of triethylsilane with ethoxy-2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions: (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce hydroxylated derivatives.
科学的研究の応用
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure makes it a potential candidate for biological studies, such as probing enzyme mechanisms.
Medicine: The compound may be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: It can be utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
作用機序
The mechanism by which (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane can be compared with other similar compounds, such as:
Bis(2,2,2-trifluoroethoxy)methane: This compound has a similar trifluoroethoxy group but differs in its silicon and ethyl group arrangement.
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane: Another related compound with a different structural framework.
Uniqueness: The uniqueness of this compound lies in its combination of trifluoroethoxy and ethoxy groups attached to a silicon atom, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
(1-ethoxy-2,2,2-trifluoroethoxy)-triethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F3O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKGOYTCNUYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


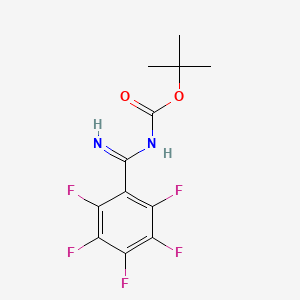
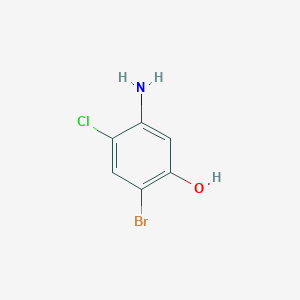
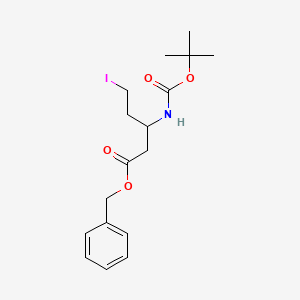
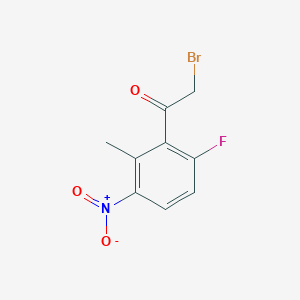
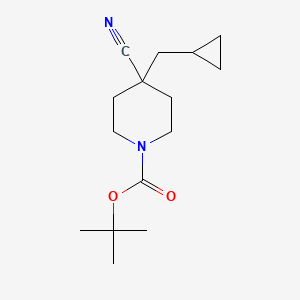
![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
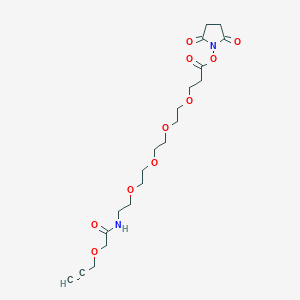
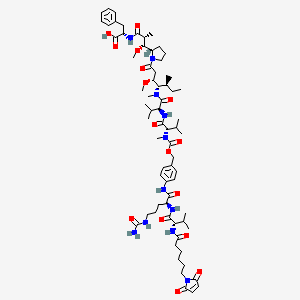
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
